4-methoxy-N,N-Dimethylcathinone

MAO-A inhibition cathinone selectivity neuropharmacology

Forensic labs identifying N-methylmethedrone in seized samples require a verified reference standard-methedrone cannot substitute due to distinct GC-MS fragmentation and LC retention. This ≥98% pure 4-MeO-DMC standard, supported by 117 tandem mass spectra (mzCloud), enables definitive compound confirmation. It is the only cathinone with demonstrated MAO-A inhibitory activity (IC50 63.1 μM) among 48 derivatives screened. Biological and toxicological properties unevaluated; for forensic and research applications only.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 91564-39-5
Cat. No. B12784542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N,N-Dimethylcathinone
CAS91564-39-5
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)OC)N(C)C
InChIInChI=1S/C12H17NO2/c1-9(13(2)3)12(14)10-5-7-11(15-4)8-6-10/h5-9H,1-4H3
InChIKeyLODCRGDBFNUJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N,N-Dimethylcathinone (CAS 91564-39-5): Analytical Reference Standard and Unique MAO-A Inhibitor Among Synthetic Cathinones


4-Methoxy-N,N-dimethylcathinone (4-MeO-DMC; also known as N-methylmethedrone or 4-methyl-N,N-DMC) is a synthetic cathinone derivative with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol [1]. It is the N,N-dimethylated analog of methedrone (4-methoxymethcathinone), differing by the presence of a second N-methyl group on the amine nitrogen . Among 48 cathinone derivatives screened for monoamine oxidase (MAO) inhibitory activity, 4-MeO-DMC was the sole compound to exhibit significant MAO-A inhibition, with an IC50 of 63.1 μM [2]. Its biological and toxicological properties remain largely unevaluated, and it is primarily supplied as an analytical reference standard for forensic and research applications .

Why Methedrone or Other Cathinone Analogs Cannot Substitute for 4-Methoxy-N,N-Dimethylcathinone in Research Protocols


Although 4-MeO-DMC is structurally related to methedrone (4-methoxymethcathinone) and N,N-dimethylcathinone, it cannot be considered interchangeable with either. Methedrone lacks MAO-A inhibitory activity entirely, whereas 4-MeO-DMC exhibits measurable MAO-A inhibition (IC50 = 63.1 μM)—a functional divergence driven by N,N-dimethylation that is absent in the broader cathinone class [1]. Conversely, N,N-dimethylcathinone lacks the 4-methoxy substituent that confers serotonergic character in methedrone, meaning the combined pharmacophore of 4-MeO-DMC cannot be approximated by any single commercially available analog [2]. Furthermore, the explicit statement by the primary reference standard supplier that the compound's biological and toxicological properties have not been evaluated underscores that its procurement is driven by forensic analytical need, not characterized pharmacology . Substitution with methedrone would fail to serve as an analytical reference standard for 4-MeO-DMC identification in seized samples.

Quantified Differentiation Evidence for 4-Methoxy-N,N-Dimethylcathinone: Head-to-Head Comparisons with Closest Analogs


Unique MAO-A Inhibitory Activity: 4-MeO-DMC vs. Methedrone and 47 Other Cathinones

In a screen of 48 cathinone derivatives conducted by the National Research Institute of Police Science (Japan), 4-methoxy-N,N-dimethylcathinone (4-MeO-DMC) was the ONLY compound to exhibit significant MAO-A inhibitory activity, with an IC50 of 63.1 μM [1]. By contrast, methedrone—its closest structural analog differing only by N-monomethyl vs. N,N-dimethyl substitution—showed no significant MAO-A inhibition [1]. This MAO-A inhibition was benchmarked against related amphetamines: 4-MeO-DMC was approximately 13-fold less potent than 4-methoxyamphetamine (IC50 ~4.85 μM), 4-fold less potent than 4-methoxymethamphetamine (IC50 ~15.8 μM), and 1.2-fold more potent than 4-methoxyethylamphetamine (IC50 ~52.6 μM) [1]. No significant MAO-B inhibition was observed for any tested cathinone, including 4-MeO-DMC [1].

MAO-A inhibition cathinone selectivity neuropharmacology

Structural Differentiation via N,N-Dimethylation: Metabolic Stability Implications vs. Methedrone

4-MeO-DMC (N-methylmethedrone) contains an N,N-dimethylamino group, whereas methedrone bears an N-monomethylamino group . This structural difference is pharmacologically significant: in related cathinone series, N-demethylation is a primary Phase I metabolic pathway, and the N-demethylated metabolite of mephedrone (4-methylcathinone) retains transporter substrate activity [1]. The presence of the second N-methyl group in 4-MeO-DMC introduces a distinct metabolic node—the compound may either undergo sequential N-demethylation (first to methedrone, then to 4-methoxycathinone) or follow alternative metabolic routes. While direct metabolic data for 4-MeO-DMC are not yet published, this structural feature differentiates it analytically and pharmacokinetically from methedrone .

metabolic stability N-demethylation structural analog differentiation

QSAR-Predicted Bioactivity: Similarity to Methylone Rather Than Methedrone or Mephedrone

A quantitative structure-activity relationship (QSAR) model developed for abuse-liability evaluation of designer drugs predicted that the bioactivity profile of 4-methoxy-N,N-dimethylcathinone is similar to that of methylone (3,4-methylenedioxy-N-methylcathinone, MDMC), rather than to methedrone or mephedrone [1]. This in silico prediction, conducted alongside 4-methylbuphedrone as a comparator, suggests that the combined 4-methoxy and N,N-dimethyl substitution pattern yields a predicted pharmacological signature distinct from both the N-monomethyl-4-methoxy (methedrone) and N-monomethyl-4-methyl (mephedrone) analogs [1]. Importantly, this is a computational prediction only; no confirmatory in vitro transporter data exist for 4-MeO-DMC.

QSAR abuse liability prediction in silico modeling

Certified Analytical Reference Standard with Curated GC-MS Spectral Library Data for Forensic Identification

4-Methoxy-N,N-dimethylcathinone hydrochloride (CAS 1089307-23-2) is available as a certified analytical reference standard (≥98% purity) from Cayman Chemical, with 70 eV EI GC-MS spectral data deposited in the Cayman Spectral Library and curated MS1/MS2 tandem mass spectra (117 spectra) accessible via the mzCloud database [1]. This distinguishes 4-MeO-DMC from methedrone in forensic analytical workflows: the two compounds exhibit distinct retention times and fragmentation patterns owing to the additional N-methyl group, enabling unambiguous chromatographic and mass spectral differentiation [1]. The compound is supplied as a crystalline solid with defined solubility parameters (DMF: 1.25 mg/mL, DMSO: 3 mg/mL, Ethanol: 3 mg/mL, PBS pH 7.2: 10 mg/mL) and specified storage conditions (-20°C) .

GC-MS forensic toxicology analytical reference standard

Absence of Direct Transporter Pharmacology Data: A Critical Procurement Consideration

Unlike methedrone, for which comprehensive monoamine transporter inhibition and release data have been published—including DAT IC50 = 35 μM (95% CI 15-79), NET IC50 = 2.24 μM (1.4-3.5), SERT IC50 = 4.73 μM (3.2-6.9), and a DAT/SERT inhibition ratio of 0.14 [1], as well as DAT release EC50 = 506 nM and SERT release EC50 = 120 nM [2]—no direct in vitro transporter pharmacology data exist for 4-methoxy-N,N-dimethylcathinone. The primary vendor explicitly states: 'Its biological and toxicological properties have not been evaluated' . This data gap is a defining feature of the compound's current evidence profile and a critical consideration for procurement: 4-MeO-DMC is suitable as an analytical reference standard but cannot be selected for pharmacological studies on the basis of characterized transporter activity.

transporter pharmacology DAT SERT NET data gap

Evidence-Backed Procurement Scenarios for 4-Methoxy-N,N-Dimethylcathinone in Forensic and Research Settings


Forensic Toxicology: Definitive Identification of 4-MeO-DMC in Seized Drug Samples

When a forensic laboratory encounters a seized sample suspected to contain N-methylmethedrone, procurement of the 4-methoxy-N,N-dimethylcathinone reference standard (Cayman Item No. 11666, ≥98% purity) is mandatory. Methedrone reference standard cannot substitute because the two compounds yield distinct GC-MS fragmentation patterns and LC retention times . The curated mzCloud spectral library (117 tandem mass spectra) enables definitive compound confirmation against unknown samples [1]. This application is directly supported by the analytical reference standard evidence in Section 3, Evidence Item 4.

MAO-A Inhibition Studies: Investigating Cathinone-Enzyme Interactions Using the Only Active Cathinone

For researchers investigating monoamine oxidase interactions with synthetic cathinones, 4-MeO-DMC is currently the only cathinone derivative with demonstrated MAO-A inhibitory activity (IC50 = 63.1 μM), as confirmed by Tsujikawa's screen of 48 cathinone derivatives . This compound enables studies on the structure-activity determinants of MAO-A inhibition within the cathinone scaffold—a pharmacological property completely absent in methedrone and all other tested cathinones . Benchmark comparisons with 4-methoxyamphetamine (13-fold more potent) and 4-methoxymethamphetamine (4-fold more potent) provide a reference framework . This application stems directly from Evidence Item 1 in Section 3.

QSAR Model Validation: Experimental Confirmation of In Silico Predictions for Emerging Cathinones

The QSAR model predicting 4-MeO-DMC bioactivity similar to methylone creates a specific research opportunity: laboratories equipped for monoamine transporter assays can procure 4-MeO-DMC to experimentally validate or refute these in silico predictions. Given that no direct transporter data exist for 4-MeO-DMC (as documented in Evidence Item 5, Section 3), such validation studies would generate first-in-class pharmacological data and test the predictive accuracy of current QSAR models for N,N-dimethylated cathinone derivatives. This scenario derives from Evidence Items 3 and 5 in Section 3.

Metabolic Fate Studies: Elucidating N-Demethylation Pathways of N,N-Dimethyl Cathinones

The N,N-dimethyl substitution of 4-MeO-DMC presents a distinct metabolic probe for studying sequential N-demethylation in cathinones. Unlike methedrone, which undergoes a single N-demethylation to 4-methoxycathinone, 4-MeO-DMC may produce methedrone as an intermediate metabolite, creating a metabolic pathway with potential pharmacological significance [1]. Procurement of 4-MeO-DMC as a reference standard enables in vitro metabolism studies using human liver microsomes or hepatocyte incubations to characterize these pathways. This application follows from the structural differentiation evidence in Evidence Item 2, Section 3.

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